molecular formula C17H16F3NO3 B1394202 (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 767352-29-4

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Katalognummer B1394202
CAS-Nummer: 767352-29-4
Molekulargewicht: 339.31 g/mol
InChI-Schlüssel: WNCDQXXKCXRWRC-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid” is an organic compound with a molecular formula of C17H16F3NO3 . It is often used as an important pharmaceutical intermediate in the synthesis of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

This compound is a critical intermediate in the synthesis of sitagliptin, a drug used to treat type 2 diabetes . A multi-step retrosynthetic analysis was conducted to develop an efficient synthesis route for this compound .


Molecular Structure Analysis

The molecular weight of this compound is 339.31 g/mol . The molecular structure consists of a benzyloxyamino group attached to the third carbon of a four-carbon chain, with a 2,4,5-trifluorophenyl group attached to the fourth carbon .


Chemical Reactions Analysis

As an intermediate in the synthesis of sitagliptin, this compound plays a crucial role in the chemical reactions involved in the production of the drug .


Physical And Chemical Properties Analysis

This compound is a solid with a white-to-off-white color . It has a predicted pKa of 4.30±0.10, a melting point range of 136-138℃, and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

  • Novel Syntheses of Enantiomers : A new synthetic strategy for both (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block in the preparation of sitagliptin and its derivatives, was developed. This synthesis is vital for the production of important pharmaceutical compounds (Fıstıkçı et al., 2012).

  • Solubility in Various Solvents : The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was determined in different pure solvents and binary mixtures. This is crucial for understanding the compound's behavior in various chemical environments (Fan et al., 2016).

  • Asymmetric Hydrogenation for Pharmaceutical Synthesis : The asymmetric hydrogenation of enamine esters was used to synthesize a beta-amino acid pharmacophore, an essential component in drug development (Kubryk & Hansen, 2006).

  • Enzymatic Route for Intermediate Synthesis : An enzymatic route was developed for synthesizing a sitagliptin intermediate, indicating the potential of biocatalysis in pharmaceutical synthesis (Hou et al., 2016).

Pharmaceutical Research and Development

  • Design of DPP-4 Inhibitors : Compounds containing (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid were designed and synthesized as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, crucial for diabetes mellitus drug development (Maslov et al., 2022).

  • Synthesis of DPP-IV Inhibitors : Triazepane derivatives, including those with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, were synthesized and evaluated as dipeptidyl peptidase IV inhibitors, indicating their potential in drug discovery (Park et al., 2009).

  • Catalysis in Drug Synthesis : A PluriZyme with transaminase and hydrolase activity catalyzed cascade reactions for converting compounds into crucial intermediates for antidiabetic drugs (Roda et al., 2022).

  • Nickel-Catalyzed Synthesis of Sitagliptin Intermediate : A nickel-catalyzed enantioselective hydrogenation process was developed for synthesizing key intermediates of sitagliptin, demonstrating the importance of catalysis in pharmaceutical production (Sudhakaran et al., 2021).

Eigenschaften

IUPAC Name

(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDQXXKCXRWRC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676890
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

CAS RN

767352-29-4
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.